molecular formula C16H21NO3S2 B2737298 N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE CAS No. 1797337-57-5

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE

Cat. No.: B2737298
CAS No.: 1797337-57-5
M. Wt: 339.47
InChI Key: JKDJCYHRCNEGTA-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide is a methanesulfonamide derivative featuring a methoxy group, a methylthiophene moiety, and a 3-methylphenyl substituent. The compound’s stereochemistry and crystallographic properties could be analyzed using tools like the SHELX program suite, which is widely employed for small-molecule and macromolecular refinement .

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S2/c1-12-5-4-6-14(9-12)11-22(18,19)17-10-15(20-3)16-8-7-13(2)21-16/h4-9,15,17H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDJCYHRCNEGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=C(S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is achieved by reacting 5-methylthiophene-2-carbaldehyde with methanol in the presence of an acid catalyst to form 2-methoxy-5-methylthiophene.

    Alkylation: The intermediate is then subjected to alkylation using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the alkylated intermediate with methanesulfonyl chloride and m-toluidine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under inert atmosphere.

    Substitution: Various nucleophiles like amines or thiols; typically carried out in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for antibacterial and antifungal properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methoxy and thiophene groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Receptor Targeting

The compound shares key functional groups with pharmacologically active sulfonamides, enabling comparisons based on structural motifs, receptor selectivity, and mechanism of action. Below is a detailed analysis of analogous compounds:

Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-Methoxyphenyl)Sulfonyl]Phenyl]Sulfonyl]Phenyl]Ethyl]Methanesulfonamide)

  • Structural Features : Contains a bis-sulfone core with dual methoxyphenyl groups.
  • Pharmacology: Acts as a CB2-selective inverse agonist, demonstrating high affinity for cannabinoid receptors.
  • Key Difference : Unlike the target compound, Sch225336 lacks a thiophene ring but includes sulfone groups, which enhance its receptor-binding stability .

A61603 (N-(5-[4,5-Dihydro-1H-Imidazol-2-Yl]-2-Hydroxy-5,6,7,8-Tetrahydronaphthalen-1-Yl)Methanesulfonamide Hydrochloride)

  • Structural Features : Combines a methanesulfonamide group with an imidazoline ring.
  • Pharmacology : Potent α1A-adrenergic receptor agonist with >1000-fold selectivity for α1A over α1B subtypes.
  • Key Difference : The target compound’s methylthiophene group may confer distinct electronic properties compared to A61603’s tetrahydronaphthalenyl system .

BMY7378 (8-(2-[4-{2-Methoxyphenyl}-1-Piperazinyl]Ethyl)-8-Azaspiro[4,5]Decane-7,9-Dione Dihydrochloride)

  • Structural Features : Features a spirocyclic dione and piperazine moiety.
  • Pharmacology : Mixed α1D-adrenergic antagonist and 5-HT1A partial agonist.

Data Table: Comparative Analysis

Compound Name Structural Features Target Receptor Activity Selectivity Reference
Target Compound Methanesulfonamide, methylthiophene, methoxy GPCRs (hypothesized) Under research Not determined -
Sch225336 Bis-sulfone, methoxyphenyl CB2 Inverse agonist CB2-selective
A61603 Methanesulfonamide, imidazoline α1A-adrenergic Agonist α1A > α1B
BMY7378 Spirocyclic dione, piperazine α1D/5-HT1A Antagonist/agonist Mixed

Research Implications and Limitations

  • Receptor Hypotheses : Its methanesulfonamide group aligns with A61603’s α1A-adrenergic activity, suggesting possible overlap in receptor targeting .
  • Synthetic Challenges : The compound’s stereochemistry requires precise crystallographic validation, achievable via SHELX-based refinement .

Biological Activity

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 302.38 g/mol. Its structure features a methoxy group, a thiophene ring, and a methanesulfonamide moiety, contributing to its biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃S
Molecular Weight302.38 g/mol
CAS Number2380067-61-6
Melting PointNot Available
SolubilityNot Available

The biological activity of this compound involves several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, including adrenergic receptors. Preliminary studies indicate it could act as an agonist at alpha-1 adrenergic receptors, affecting intracellular calcium release and vascular smooth muscle contraction .
  • Enzyme Modulation : It is hypothesized that this compound may inhibit specific kinases involved in inflammatory pathways, thus modulating cellular signaling and potentially reducing inflammation.
  • Antimicrobial Activity : Some derivatives of similar structural classes exhibit antimicrobial properties, suggesting that this compound may also possess such activities.

Case Studies

  • Vascular Smooth Muscle Studies : Research involving isolated perfused rabbit ear arteries demonstrated that this compound induced significant contractile responses, indicating its potential role in modulating vascular tone through adrenergic pathways .
  • Inflammatory Response : A study exploring the effects on inflammatory markers showed that compounds with similar structures can significantly reduce pro-inflammatory cytokines in vitro, suggesting that this compound may have therapeutic implications in inflammatory diseases.
  • Antimicrobial Efficacy : In vitro assays have indicated that related compounds exhibit activity against various microbial strains, hinting at the potential for this compound to be developed as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption : Studies are needed to determine how well the compound is absorbed in biological systems.
  • Distribution : Its distribution within tissues and organs will influence efficacy and safety.
  • Metabolism : Identifying metabolic pathways will help predict interactions with other drugs.
  • Excretion : Understanding how the body eliminates the compound is essential for dosing regimens.

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